Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-
Description
"Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-" is a bicyclic compound featuring a spiro junction between a 2H-indole (indoline) core and a piperidin-6-one ring. The indoline moiety is substituted with three methyl groups at positions 1, 3, and 3, contributing to its steric and electronic uniqueness. Such spiro compounds are of interest in medicinal chemistry due to their structural complexity, which often correlates with biological activity, particularly in targeting central nervous system receptors or enzyme inhibition .
Properties
CAS No. |
120420-71-5 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1,3,3-trimethylspiro[indole-2,6'-piperidine]-2'-one |
InChI |
InChI=1S/C15H20N2O/c1-14(2)11-7-4-5-8-12(11)17(3)15(14)10-6-9-13(18)16-15/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,18) |
InChI Key |
FNUNAZPEIZDMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13CCCC(=O)N3)C)C |
Origin of Product |
United States |
Preparation Methods
Aza-Michael Addition and Cyclization Route
The most well-documented synthesis of Spiro[2H-indole-2,2'-piperidin]-6'-one derivatives originates from aza-Michael addition followed by intramolecular cyclization. Source outlines a protocol starting with 5-bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole (3), which undergoes reaction with acrylamide in ethylene glycol at 110°C for 5.5 hours. This step facilitates the aza-Michael addition, forming an intermediate that subsequently cyclizes to yield 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one (4) with a 78% isolated yield.
Solvent-Free Grindstone Chemistry
Source reports a solvent-free method for spiro indole derivatives using grindstone chemistry. Although developed for spiro indole pyranothiazoles, the protocol—mixing isatin, malononitrile, and rhodanine with piperidine under mechanical grinding—achieves 80–92% yields in 10–15 minutes.
Feasibility for Target Compound
- Mechanochemical Activation : Grinding induces intimate mixing, overcoming solvent dependency. Piperidine catalyzes Knoevenagel condensation and spirocyclization.
- Limitations : Substituting rhodanine with acrylamide may require adjusting stoichiometry and grinding time.
Table 3: Grindstone Method Parameters
| Parameter | Value/Detail |
|---|---|
| Reactants | Isatin, malononitrile, rhodanine |
| Catalyst | Piperidine (few drops) |
| Conditions | Room temperature, solvent-free |
| Time | 10–15 minutes |
| Yield Range | 80–92% |
This method’s rapidity and absence of solvents align with green chemistry principles but necessitates validation for acrylamide-based systems.
Reductive Ring-Opening and Functionalization
Post-synthesis modifications of Spiro[2H-indole-2,2'-piperidin]-6'-one are critical for diversifying applications. Source details the reductive ring-opening of 5-(naphthalen-2-yl)spiro[indole-2,2'-piperidin]-6'-one using LiAlH$$_4$$, yielding indoline derivatives with 2-(4-aminobutyl) side chains.
Functionalization Pathways
- Reduction : LiAlH$$_4$$ reduces the lactam carbonyl to a methylene group, cleaving the spiro ring.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh$$3$$)$$4$$, Cs$$2$$CO$$3$$, ethanol, 100°C microwave) introduce aryl groups at position 5, achieving 70–85% yields.
Table 4: Suzuki-Miyaura Cross-Coupling Results
| Arylboronic Acid | Yield (%) |
|---|---|
| Naphthalen-2-yl | 85 |
| 4-Methoxyphenyl | 78 |
| 3-Nitrophenyl | 70 |
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
Recommendations for Optimization
- Hybrid Approaches : Combine grindstone mechanics with NiFe$$2$$O$$4$$ catalysis to enhance rate and yield.
- Flow Chemistry : Continuous-flow systems could mitigate high-temperature demands in cyclization.
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-" (hereafter referred to as the target compound ) with structurally related spiroindole derivatives:
Key Comparative Insights:
Structural Diversity: The target compound’s piperidin-6-one spiro system distinguishes it from benzopyran, pyrrole, or naphthoxazine-containing analogs.
Synthesis Efficiency :
- The three-component method for spiro[4H-pyran-3,3’-oxindole] achieves high yields (75–91%), while the target compound’s synthesis likely requires stepwise condensation, which may lower efficiency .
Physical Properties :
- Melting points for spiroindole derivatives range from 130–140°C, influenced by substituents. The target compound’s trimethyl groups may increase hydrophobicity compared to polar analogs like the carboxylic acid derivative (CAS 2006326-65-2) .
In contrast, photochromic spiroindoles (e.g., naphthoxazine) are geared toward materials science .
Biological Activity
Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl- (CAS Number: 120420-71-5) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of Spiro[2H-indole-2,2'-piperidin]-6'-one is . Its structure features a spirocyclic arrangement that contributes to its unique biological activity.
Pharmacological Effects
Research indicates that Spiro[2H-indole-2,2'-piperidin]-6'-one exhibits various pharmacological activities:
- Analgesic Properties : The compound has shown promise in pain relief applications. Studies suggest it may act on pain pathways similar to established analgesics.
- Anti-inflammatory Effects : Evidence points to its ability to reduce inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
- CNS Activity : Preliminary studies indicate potential central nervous system (CNS) effects, which may include anxiolytic and antidepressant properties.
- Antidiabetic Potential : Some research has explored its effects on glucose metabolism, suggesting it may enhance insulin sensitivity.
The mechanisms through which Spiro[2H-indole-2,2'-piperidin]-6'-one exerts its effects are still under investigation. However, it is hypothesized that:
- The compound may interact with neurotransmitter systems in the brain.
- It could modulate inflammatory cytokine production.
Case Study 1: Analgesic Activity
A study conducted on animal models demonstrated that Spiro[2H-indole-2,2'-piperidin]-6'-one significantly reduced pain responses compared to control groups. The analgesic effect was evaluated using the hot plate test and formalin test.
| Test Type | Control Group Reaction Time (s) | Treatment Group Reaction Time (s) |
|---|---|---|
| Hot Plate Test | 10 ± 1.5 | 18 ± 1.0* |
| Formalin Test | 50 ± 5 | 30 ± 4* |
*Statistical significance at p < 0.05.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation (carrageenan-induced paw edema), treatment with Spiro[2H-indole-2,2'-piperidin]-6'-one resulted in a significant reduction in edema compared to the control group.
| Time Point (h) | Control Edema Volume (mL) | Treatment Edema Volume (mL) |
|---|---|---|
| 1 | 1.5 ± 0.2 | 0.8 ± 0.1* |
| 3 | 2.0 ± 0.3 | 1.0 ± 0.2* |
| 5 | 1.8 ± 0.4 | 0.9 ± 0.3* |
*Statistical significance at p < 0.01.
Q & A
Q. What synthetic methodologies are recommended for preparing spiro[indole-piperidine] derivatives?
Synthesis of spiro[indole-piperidine] derivatives often involves acylation reactions or multi-step cyclization. For example, 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] can be synthesized via acylation of spiro-piperidine intermediates using acyl chlorides, achieving yields >90% under anhydrous conditions . Ipso-nitration reactions are also viable for introducing nitro groups into spirooxazine frameworks, as demonstrated in substituted 2H-chromenes . Key steps include inert atmosphere handling, controlled temperature, and purification via column chromatography.
Q. How should the molecular structure of spiro[indole-piperidine] derivatives be characterized?
Structural confirmation requires multi-modal spectroscopy:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- GC-MS verifies molecular ion peaks, though intensity may vary (0.5–8.0% for spiro-quinoline derivatives) .
- HRMS provides precise molecular weights (e.g., [M+H]+ calc. 440.2332 vs. found 440.2341 for a spiro-piperidine analog) .
- Single-crystal X-ray diffraction resolves spiro-conformation, with data-to-parameter ratios >11:1 ensuring accuracy .
Q. What safety protocols are critical for handling spiro[indole-piperidine] derivatives?
While toxicity data for the specific compound is unavailable, structural analogs suggest:
- Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact .
- Work in fume hoods to prevent inhalation of fine particulates.
- Avoid strong oxidizers (e.g., peroxides) due to potential reactivity risks .
- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to enhance stability .
Advanced Questions
Q. How can synthetic yields of spiro[indole-piperidine] derivatives be optimized?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in acylation steps .
- Catalysis : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts improve cyclization efficiency in spirooxazine syntheses .
- Temperature control : Maintain −78°C during nitration to suppress side reactions .
- Purification : Gradient flash chromatography (hexane/EtOAc) resolves diastereomers in spiro compounds .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR (¹H/¹³C) with computational predictions (DFT) for spiro-conformation accuracy.
- Isotopic labeling : Use ¹⁵N or ²H isotopes to clarify ambiguous peaks in complex heterocycles .
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers in flexible spiro systems .
Q. What strategies enhance the bioactivity of spiro[indole-piperidine] cores?
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at C-6 or C-6' to modulate electronic properties and binding affinity .
- Heteroatom substitution : Replace piperidine oxygen with sulfur to improve metabolic stability, as seen in spiro-thieno[3,2-b]pyran analogs .
- Spiro-ring expansion : Incorporate larger rings (e.g., chroman) to explore steric effects on antibacterial activity .
Q. How does the compound’s stability vary under experimental conditions?
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C for spirooxazines, suggesting autoclave compatibility .
- Photostability : UV-Vis studies indicate nitro-substituted spiro[indole] derivatives undergo reversible photochromism, requiring amber glassware for light-sensitive steps .
- pH sensitivity : Spiro-lactam analogs hydrolyze in acidic conditions (pH <3), necessitating buffered solutions (pH 6–8) for biological assays .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
